molecular formula C12H7FN2 B578513 3-(4-Fluorophenyl)picolinonitrile CAS No. 1214340-31-4

3-(4-Fluorophenyl)picolinonitrile

Cat. No.: B578513
CAS No.: 1214340-31-4
M. Wt: 198.2
InChI Key: LOZMHXYWGONKCM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)picolinonitrile is a nitrile-containing aromatic compound featuring a pyridine ring substituted with a 4-fluorophenyl group at the 3-position and a cyano group at the 2-position. This scaffold is frequently utilized in medicinal chemistry due to its ability to modulate electronic properties and enhance binding affinity to biological targets.

Properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMHXYWGONKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673339
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214340-31-4
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)picolinonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applied. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.

Major Products:

    Substitution Reactions: Products include substituted derivatives where the fluorine atom is replaced by another functional group.

    Reduction Reactions: Products include primary amines.

    Oxidation Reactions: Products include carboxylic acids.

Scientific Research Applications

Chemical Synthesis

3-(4-Fluorophenyl)picolinonitrile serves as a building block in organic synthesis. Its unique chemical properties allow it to participate in various reactions such as:

  • Substitution Reactions : Where functional groups are replaced to create new compounds.
  • Oxidation and Reduction Reactions : Modifying functional groups to enhance or alter chemical properties.

This versatility makes it suitable for developing new materials and catalysts in chemical research.

Reaction TypeDescription
SubstitutionReplacement of functional groups
OxidationFormation of oxidized derivatives
ReductionModification of existing functional groups

Biological Research

In biological contexts, this compound can be utilized to study the effects of fluorinated compounds on biological systems. Its lipophilicity and binding affinity suggest potential interactions with various molecular targets, making it useful in:

  • Drug Discovery : Investigating its efficacy in targeting specific diseases.
  • Biochemical Assays : Serving as a probe to explore biochemical pathways influenced by fluorinated compounds.

Case Study: Antitumor Activity

Preliminary studies indicate that similar fluorinated compounds may inhibit ion channels related to pain signaling pathways, suggesting potential applications in pain management therapies. Additionally, research into epigenetic mechanisms indicates that compounds like this compound could modulate histone acetyltransferases and histone deacetylases, which are significant in cancer therapeutics .

Pharmaceutical Applications

The compound's structure positions it as a candidate for developing novel pharmaceuticals. Its potential therapeutic uses include:

  • Inhibition of Ion Channels : Targeting sodium channels implicated in pain pathways.
  • Cancer Therapeutics : Modulating epigenetic factors for cancer treatment.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Isomers and Positional Analogs

Compound: 5-(4-Fluorophenyl)picolinonitrile (7b)

  • Source :
  • Structural Features: Fluorophenyl group at pyridine 5-position; cyano group at 2-position.
  • Physical Properties :
    • Melting Point: 146–147°C
    • Molecular Weight: 198.10 g/mol (C₁₂H₇FN₂)
    • IR: Strong CN stretch at 2231 cm⁻¹.
  • Key Differences :
    • Positional isomerism results in distinct electronic environments, as evidenced by NMR shifts (e.g., aromatic protons at δ 8.12–9.09 ppm).
    • Lower melting point compared to derivatives with fused heterocycles, indicating reduced crystallinity .
2.2. Heterocyclic Derivatives

Compound: 4-(8-((4-Fluorophenyl)ethynyl)-2-oxo-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)picolinonitrile (1g)

  • Source :
  • Structural Features: Picolinonitrile fused to a benzodiazepine ring; ethynyl-linked 4-fluorophenyl group.
  • Physical Properties :
    • Melting Point: 229–231°C
    • Molecular Weight: 385.1 g/mol (C₂₃H₁₄FN₅O)
  • Key Differences :
    • The benzodiazepine moiety increases molecular weight and complexity, enhancing thermal stability (higher melting point).
    • Targets mGlu2/3 receptors as a negative allosteric modulator, unlike simpler analogs .

Compound: Eisai R&D Pyrano-Dipyridine Derivatives (e.g., 3-(7-(4-fluorophenyl)-8-oxo-dihydro-pyrano-dipyridin-9-yl)picolinonitrile)

  • Source :
  • Structural Features: Picolinonitrile attached to a pyrano-dipyridine scaffold; fluorophenyl group at position 6.
  • Key Differences: Extended π-conjugation from the pyrano-dipyridine system likely improves binding to neurological targets (e.g., AMPA receptors). Higher molecular weight (~400–450 g/mol) compared to non-fused analogs .
2.3. Functional Group Variations

Compound: 5-(3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-3-(trifluoromethyl)picolinonitrile (19b)

  • Source :
  • Structural Features: Trifluoromethyl and fluorophenyl groups; thioxoimidazolidinone ring.
  • Physical Properties :
    • Melting Point: 181–183°C
    • Molecular Weight: 449.35 g/mol (C₁₉H₁₃F₄N₅O₂S)
  • Key Differences :
    • The trifluoromethyl group enhances lipophilicity (logP ~2.5 predicted), improving membrane permeability.
    • Acts as an androgen receptor antagonist, highlighting the impact of auxiliary functional groups on target specificity .

Data Tables

Table 1: Physical Properties of Selected Compounds
Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
3-(4-Fluorophenyl)picolinonitrile N/A ~199.2 Cyano, 4-fluorophenyl
5-(4-Fluorophenyl)picolinonitrile (7b) 146–147 198.10 Cyano, 5-fluorophenyl
Compound 1g () 229–231 385.1 Benzodiazepine, ethynyl
Compound 19b () 181–183 449.35 Trifluoromethyl, thioxoimidazolidinone

Biological Activity

3-(4-Fluorophenyl)picolinonitrile is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C12H8FNO
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 1214340-31-4

The compound features a picolinonitrile structure with a fluorophenyl substituent, which is believed to enhance its biological activity through electronic and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities, including:

  • Antitumor Properties : Investigated for its potential to inhibit tumor growth by targeting specific cancer cell lines.
  • Neuroprotective Effects : Shown to possess protective effects on neuronal cells, potentially useful in neurodegenerative disease models.
  • Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the fluorine atom is thought to influence its binding affinity and selectivity toward these targets.

Antitumor Activity

A study published in a peer-reviewed journal explored the antitumor effects of this compound on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 30 µM across different cell lines, indicating a promising potential for further development as an anticancer agent .

Neuroprotective Effects

Research focusing on neuroprotection highlighted the compound's ability to mitigate oxidative stress in neuronal cells. Key findings included:

  • Model Used : SH-SY5Y neuroblastoma cells treated with hydrogen peroxide.
  • Results : Pre-treatment with this compound resulted in a reduction of apoptosis markers by approximately 40%, suggesting its potential role as a neuroprotective agent .

Antimicrobial Activity

In vitro studies assessed the antimicrobial properties against several bacterial strains. The compound exhibited:

  • Effective Against : Gram-positive and some Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 15 to 50 µg/mL depending on the bacterial strain tested, indicating moderate antibacterial activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameAntitumor ActivityNeuroprotective EffectAntimicrobial Efficacy
This compoundHighModerateModerate
6-(4-Fluoro-3-methoxyphenyl)ModerateLowLow
PicolinonitrileLowLowHigh

This table illustrates that while some compounds may exhibit high antimicrobial activity, they lack the antitumor or neuroprotective properties observed in this compound.

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